Imirestat

Übersicht

Beschreibung

Imirestat ist eine chemische Verbindung, die als Aldose-Reduktase-Inhibitor bekannt ist. Es wird hauptsächlich in der Diabetesforschung eingesetzt, da es die Fähigkeit besitzt, das Enzym Aldose-Reduktase zu hemmen, das eine bedeutende Rolle bei den Komplikationen im Zusammenhang mit Diabetes spielt. Aldose-Reduktase ist an der Umwandlung von Glukose in Sorbit beteiligt, und ihre Hemmung kann dazu beitragen, die Ansammlung von Sorbit in Geweben zu verhindern, wodurch das Risiko diabetischer Komplikationen wie Neuropathie und Retinopathie reduziert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehört die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern. Das Endprodukt wird durch Reinigungsprozesse wie Umkristallisation oder Chromatographie erhalten .

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von this compound ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert, wobei häufig automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen eingesetzt werden. Die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungstechniken gewährleistet die Produktion von this compound mit hoher Reinheit und Konsistenz .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nukleophile oder Elektrophile können verwendet werden, abhängig von der gewünschten Substitutionsreaktion.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen von this compound führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Hemmung der Aldose-Reduktase und verwandte chemische Reaktionen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und die Hemmung von Enzymen in biologischen Systemen.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Vorbeugung von diabetischen Komplikationen wie Neuropathie und Retinopathie.

Industrie: Einsatz bei der Entwicklung neuer Medikamente und Therapeutika, die auf die Aldose-Reduktase abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es das Enzym Aldose-Reduktase hemmt. Aldose-Reduktase katalysiert die Reduktion von Glukose zu Sorbit im Polyol-Weg. Die Hemmung dieses Enzyms durch this compound verhindert die Ansammlung von Sorbit in Geweben, wodurch der osmotische Stress reduziert und Zellschäden verhindert werden. Die molekularen Ziele von this compound umfassen das aktive Zentrum der Aldose-Reduktase, wo es bindet und die Aktivität des Enzyms hemmt .

Wissenschaftliche Forschungsanwendungen

Imirestat has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study aldose reductase inhibition and related chemical reactions.

Biology: Investigated for its effects on cellular processes and enzyme inhibition in biological systems.

Medicine: Explored for its potential therapeutic effects in preventing diabetic complications such as neuropathy and retinopathy.

Industry: Utilized in the development of new drugs and therapeutic agents targeting aldose reductase.

Wirkmechanismus

Target of Action

Imirestat, also known as AL 1576, is an aldose reductase inhibitor . Aldose reductase is an enzyme that is normally present in many parts of the body and catalyzes one of the steps in the sorbitol pathway responsible for fructose formation from glucose .

Mode of Action

This compound interacts with its target, aldose reductase, by inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol, a process that can lead to osmotic damage when it occurs excessively in certain tissues .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sorbitol pathway . By inhibiting aldose reductase, this compound prevents the accumulation of sorbitol, which can cause osmotic damage leading to conditions such as retinopathy and neuropathy .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy volunteers following single and multiple oral doses . After single doses of 20 to 50 mg, this compound plasma concentrations declined with an apparent elimination half-life of 50 to 70 hours over the 168 hours in which levels were measured . With lower doses (2 to 10 mg), an initial rapid decline in drug concentration was followed by a very slow terminal elimination phase . During once-daily dosing of 2 to 20 mg/day for 4 weeks, mean steady-state this compound concentrations appeared to be dose proportional .

Result of Action

The primary result of this compound’s action is the improvement of nerve conduction velocity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of this compound appear to be dose-dependent, suggesting that the amount of drug administered can influence its action . Additionally, the presence of other aldose reductase inhibitors can potentially affect the action of this compound .

Biochemische Analyse

Biochemical Properties

This interaction is inhibitory in nature , meaning that Imirestat can reduce the activity of AKR1B1 .

Cellular Effects

The effects of this compound on cells are largely due to its interaction with AKR1B1 . By inhibiting this enzyme, this compound can influence various cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with AKR1B1 . As an inhibitor, it can reduce the activity of this enzyme, potentially leading to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For example, studies have shown that the pharmacokinetics of this compound are influenced by saturable binding to tissues . This could potentially affect the drug’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, studies have characterized the dose dependence of this compound in rats . These studies have also observed potential threshold effects and possible toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to the enzyme AKR1B1 . By inhibiting this enzyme, this compound could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Research suggests that the pharmacokinetics of this compound are influenced by saturable binding to tissues . This could potentially affect how the drug is transported and distributed within cells and tissues .

Subcellular Localization

Current knowledge suggests that the drug’s effects are largely due to its interaction with AKR1B1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Imirestat involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of this compound with high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Imirestat undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Vergleich Mit ähnlichen Verbindungen

Imirestat wird mit anderen Aldose-Reduktase-Inhibitoren verglichen, wie zum Beispiel:

- Alrestatin

- Epalrestat

- Fidarestat

- Lidorestat

- Minalrestat

- Ponalrestat

- Ranirestat

Einzigartigkeit

This compound ist einzigartig in seiner spezifischen Bindungsaffinität und Hemmungsstärke gegenüber der Aldose-Reduktase. Es wurde gezeigt, dass es ein unterschiedliches pharmakokinetisches Profil aufweist, mit dosisabhängiger Pharmakokinetik, die aus nichtlinearer Gewebebindung resultiert. Dies macht this compound im Vergleich zu anderen Inhibitoren besonders effektiv in bestimmten therapeutischen Anwendungen .

Eigenschaften

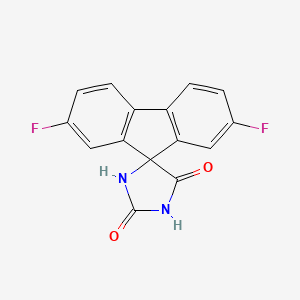

IUPAC Name |

2,7-difluorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2N2O2/c16-7-1-3-9-10-4-2-8(17)6-12(10)15(11(9)5-7)13(20)18-14(21)19-15/h1-6H,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCHBHSAIQIQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C3(C4=C2C=CC(=C4)F)C(=O)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237635 | |

| Record name | Imirestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89391-50-4 | |

| Record name | Imirestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89391-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imirestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089391504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imirestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIRESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PM69S95UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

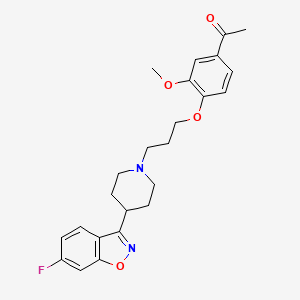

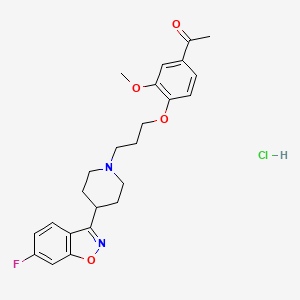

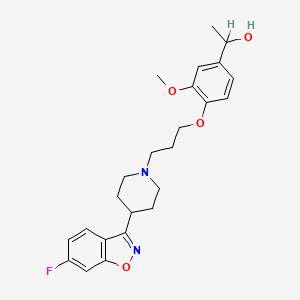

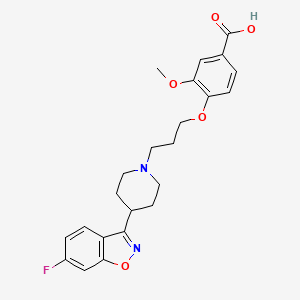

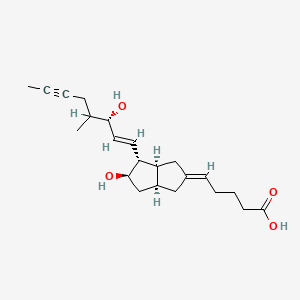

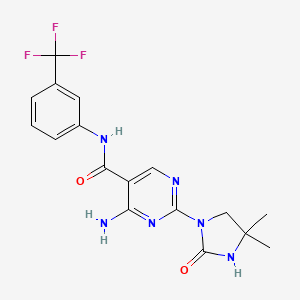

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.